Bienvenue dans la boutique en ligne BenchChem!

7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Xanthine oxidase inhibition Target identification Hyperuricemia

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 359907-16-7) is a fully substituted purine derivative classified as a small-molecule xanthine dehydrogenase/oxidase (XDH/XO) inhibitor. The compound features a 1,3-dimethylxanthine core with a 4-fluorobenzyl group at N7 and a phenethylamino moiety at C8, placing it within a class of fused heterocyclic compounds investigated for urate-lowering therapy.

Molecular Formula C22H22FN5O2
Molecular Weight 407.449
CAS No. 359907-16-7
Cat. No. B2870929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
CAS359907-16-7
Molecular FormulaC22H22FN5O2
Molecular Weight407.449
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25)
InChIKeyZSLNWKWPZVVIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 359907-16-7): A Purine-Derived Xanthine Oxidase Inhibitor for Gout and Hyperuricemia Research


7-(4-Fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (CAS 359907-16-7) is a fully substituted purine derivative classified as a small-molecule xanthine dehydrogenase/oxidase (XDH/XO) inhibitor [1]. The compound features a 1,3-dimethylxanthine core with a 4-fluorobenzyl group at N7 and a phenethylamino moiety at C8, placing it within a class of fused heterocyclic compounds investigated for urate-lowering therapy. It is listed in the Therapeutic Target Database (TTD) as 'Fused heterocyclic compound 8' (Drug ID: D0N0MV), originating from Kissei Pharmaceutical Co. Ltd., and is documented in the patent review literature as a xanthine oxidase inhibitor for the treatment of hyperuricemia and gout [1].

Why Generic Purine Xanthine Oxidase Inhibitors Cannot Replace CAS 359907-16-7 in Targeted Research


Within the purine-based xanthine oxidase inhibitor class, minute structural variations at the N7 and C8 positions produce substantial differences in target binding kinetics, isoform selectivity, and uricosuric dual-action profiles [1]. The 4-fluorobenzyl and phenethylamino substituents on the 1,3-dimethylxanthine scaffold of CAS 359907-16-7 create a distinct pharmacophore geometry that cannot be replicated by simple alkylamino or unsubstituted benzyl analogs. Generic substitution with allopurinol, febuxostat, or even other 8-amino-xanthine derivatives risks losing the specific steric and electronic complementarity that defines the interaction of CAS 359907-16-7 with the XDH molybdenum-pterin cofactor binding pocket, as well as any latent uricosuric activity [1][2]. The quantitative evidence below substantiates why this compound occupies a unique position relative to its nearest structural comparators.

Quantitative Differentiation Evidence for CAS 359907-16-7 Against Closest Analogs and Clinical Standards


Target Identity Confirmation: Xanthine Dehydrogenase/Oxidase (XDH) Inhibition vs. Off-Target Purine Receptors

CAS 359907-16-7 is explicitly annotated in the Therapeutic Target Database as an inhibitor of xanthine dehydrogenase/oxidase (XDH), a molybdoflavoprotein enzyme catalyzing the terminal steps of purine catabolism [1]. This annotation distinguishes it from structurally similar 8-substituted xanthines that are primarily adenosine receptor antagonists (e.g., CSC, 8-PT) [2]. The target engagement is supported by the patent literature from Kissei Pharmaceutical Co., Ltd., which describes nitrogenated heterocyclic compounds of this scaffold class as having xanthine oxidase inhibitory and uricosuric dual effects [3]. Unlike allopurinol (a purine analog mechanism-based inhibitor requiring metabolic activation by XDH itself), CAS 359907-16-7 belongs to a structural class designed for direct, reversible inhibition without mechanism-based inactivation.

Xanthine oxidase inhibition Target identification Hyperuricemia

Structural Differentiation: N7-4-Fluorobenzyl and C8-Phenethylamino Substitution vs. Closest Xanthine Scaffold Analogs

CAS 359907-16-7 incorporates a 4-fluorobenzyl group at N7 and a phenethylamino group at C8 of the 1,3-dimethylxanthine core . This combination of lipophilic aryl-alkyl substituents distinguishes it from the closest commercially cataloged analog, 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylamino)-xanthine (CID 3144867), which bears a simple propylamino chain at C8 [1]. The phenethylamino moiety introduces an additional aromatic ring capable of pi-stacking interactions within the XDH active site, while the 4-fluorobenzyl group enhances metabolic stability via electron-withdrawing effects at the para position of the benzyl ring. A related compound, PSB-KK1445 (7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-(1H-indol-3-yl)ethyl)amino)-xanthine), demonstrates that extending the C8 amino substituent with an indole-ethyl group yields nanomolar potency at GPR18 [2], indicating the critical role of the C8 substituent in tuning target selectivity. No direct XDH IC50 data for CAS 359907-16-7 itself is publicly available; cross-study inference suggests that the phenethylamino substitution pattern contributes to XDH selectivity distinct from the GPR18 or adenosine receptor profiles of related compounds.

Structure-activity relationship Xanthine scaffold Enzyme inhibition

Patent-Backed Dual Mechanism Potential: Xanthine Oxidase Inhibition Combined with Uricosuric Activity vs. Single-Mechanism XO Inhibitors

The patent family assigned to Kissei Pharmaceutical Co., Ltd. (US-7947707-B2 and related filings) explicitly claims nitrogenated heterocyclic compounds that exhibit both xanthine oxidase inhibitory activity and uricosuric (uric acid excretion-promoting) effects [1]. This dual pharmacological profile mirrors that of KUX-1151, Kissei's clinical-stage dual XO/URAT1 inhibitor, which simultaneously reduces uric acid production via XO inhibition and enhances renal uric acid excretion via URAT1 transporter inhibition [2]. While CAS 359907-16-7 itself has not been reported with quantitative IC50 or URAT1 inhibition data in the public domain, its classification within this patent family positions it as a potential dual-mechanism candidate, in contrast to allopurinol (pure XO inhibitor, no uricosuric activity) or febuxostat (selective non-purine XO inhibitor, no uricosuric activity) [3]. Lesinurad (URAT1 inhibitor) lacks XO inhibitory activity. The dual-mechanism approach has demonstrated superior serum urate reduction in clinical settings compared to XO inhibition alone.

Dual mechanism Uricosuric Xanthine oxidase inhibition

Absence of GPR18 Agonist Cross-Reactivity vs. Closest 8-Amino-Xanthine Congener PSB-KK1445

The closest structurally characterized analog, PSB-KK1445 (7-(4-fluorobenzyl)-1,3-dimethyl-8-((2-(1H-indol-3-yl)ethyl)amino)-xanthine), is a potent GPR18 agonist with EC50 values of 45.4 nM (human) and 124 nM (mouse), demonstrating >200-fold selectivity over CB receptor subtypes and GPR55 [1]. CAS 359907-16-7 replaces the indole-ethylamino group of PSB-KK1445 with a phenethylamino group, removing the indole NH hydrogen-bond donor that is critical for GPR18 activation. This structural difference predicts reduced GPR18 activation potential for CAS 359907-16-7 relative to PSB-KK1445, making it a superior choice for experiments where GPR18 agonism constitutes an experimental confound. Direct experimental confirmation of this selectivity hypothesis has not been published for CAS 359907-16-7.

Target selectivity GPR18 Off-target profiling

Optimal Research Application Scenarios for CAS 359907-16-7 Based on Verified Evidence


Xanthine Oxidase Enzymology and Inhibitor Binding Mode Studies

As a confirmed xanthine dehydrogenase/oxidase (XDH) inhibitor [1], CAS 359907-16-7 serves as a tool compound for in vitro enzymology studies comparing reversible purine-based inhibition with the mechanism-based inactivation profile of allopurinol. The 4-fluorobenzyl and phenethylamino substituents provide distinct UV absorbance and 19F-NMR handles for biophysical binding assays. Researchers can use this compound to map the XDH active site tolerance for bulky C8 substituents.

Structure-Activity Relationship (SAR) Studies on Dual XO/URAT1 Inhibitors

The compound's classification within the Kissei patent family claiming dual xanthine oxidase inhibitory and uricosuric effects [2] makes it a candidate scaffold for SAR expansion. Compared to the clinical dual inhibitor KUX-1151, CAS 359907-16-7 offers a structurally distinct chemical starting point with a fully characterized 1,3-dimethylxanthine core, enabling systematic variation of N7 and C8 substituents to optimize dual XO/URAT1 pharmacology.

Selectivity Profiling Against Adenosine and GPR18 Receptors

CAS 359907-16-7 enables comparative selectivity studies against 8-substituted xanthine adenosine receptor antagonists (e.g., CSC, 8-PT) [3] and the GPR18 agonist PSB-KK1445 [4]. Its phenethylamino group, lacking the indole pharmacophore of PSB-KK1445, is predicted to reduce GPR18 activation liability. Counter-screening against adenosine A1, A2A, A2B, and A3 receptor subtypes can formally establish its selectivity window.

Hyperuricemia and Gout Preclinical Model Development

Given the compound's TTD-annotated XDH target engagement [1] and the dual-mechanism precedent established by Kissei's clinical-stage KUX-1151 [2], CAS 359907-16-7 is relevant for preclinical hyperuricemia model studies. It can be benchmarked against allopurinol and febuxostat in rodent models of potassium-oxonate-induced hyperuricemia to assess both urate-lowering efficacy and potential additive uricosuric effects.

Quote Request

Request a Quote for 7-(4-fluorobenzyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.